Cas no 85653-54-9 (Benzene,1-ethoxy-4-methyl-2-nitro-)

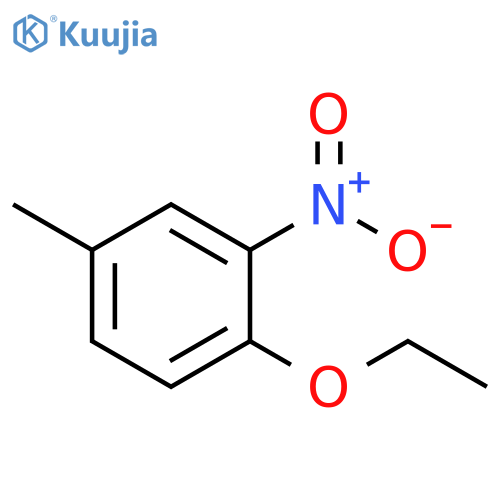

85653-54-9 structure

商品名:Benzene,1-ethoxy-4-methyl-2-nitro-

CAS番号:85653-54-9

MF:C9H11NO3

メガワット:181.188542604446

CID:720105

Benzene,1-ethoxy-4-methyl-2-nitro- 化学的及び物理的性質

名前と識別子

-

- Benzene,1-ethoxy-4-methyl-2-nitro-

- 1-Ethoxy-4-methyl-2-nitrobenzene

- 4-Ethoxy-3-Nitrotoluene

- 1-ethoxy-4-methyl-2-nitro-benzene

- 3-Nitro-4-aethoxy-1-methyl-benzol

- 3-Nitro-4-aethoxy-toluol

- 4-methyl-2-nitro-phenetole

- Aethyl-(2-nitro-4-methyl-phenyl)-aether

- Benzene,1-ethoxy-4-methyl-2-nitro

- 2-nitro-4-methylphenetole

- Benzene, 1-ethoxy-4-methyl-2-nitro-

-

- インチ: 1S/C9H11NO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6H,3H2,1-2H3

- InChIKey: QCDITDRNYKTXNM-UHFFFAOYSA-N

- ほほえんだ: C1(OCC)=CC=C(C)C=C1[N+]([O-])=O

計算された属性

- せいみつぶんしりょう: 181.07400

- どういたいしつりょう: 181.074

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 55A^2

じっけんとくせい

- 密度みつど: 1.146±0.06 g/cm3(Predicted)

- ふってん: 296.1±20.0 °C(Predicted)

- PSA: 55.05000

- LogP: 2.82510

Benzene,1-ethoxy-4-methyl-2-nitro- セキュリティ情報

Benzene,1-ethoxy-4-methyl-2-nitro- 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Benzene,1-ethoxy-4-methyl-2-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743998-1g |

1-Ethoxy-4-methyl-2-nitrobenzene |

85653-54-9 | 98% | 1g |

¥5712.00 | 2024-07-28 |

Benzene,1-ethoxy-4-methyl-2-nitro- 関連文献

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

85653-54-9 (Benzene,1-ethoxy-4-methyl-2-nitro-) 関連製品

- 119-10-8(4-Methyl-2-nitroanisole)

- 29455-11-6(4-Methoxy-3,5-dinitrotoluene)

- 610-54-8(2,4-Dinitrophenetole)

- 41870-24-0((4-Methoxy-3-nitrophenyl)methanol)

- 132390-61-5(4-ETHOXY-3-NITROBENZALDEHYDE 97)

- 119-23-3(2,5-Diethoxynitrobenzene)

- 38512-82-2(5-Methyl-2-nitroanisole)

- 4560-41-2(o-Nitrophenyl Benzyl Ether)

- 16365-25-6(2-(2-nitrophenoxy)ethan-1-ol)

- 38753-50-3(1-Isopropoxy-2-nitrobenzene)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量